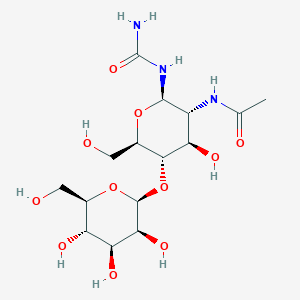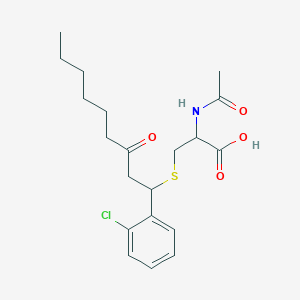
2-(N-Acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-Acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as Ac-DEVD-pNA and is a substrate for caspase-3, a protease enzyme that plays a crucial role in apoptosis or programmed cell death.
Mécanisme D'action
Ac-DEVD-pNA is a substrate for caspase-3, which is a protease enzyme that cleaves the peptide bond between the aspartic acid and glutamic acid residues in the Ac-DEVD-pNA molecule. The cleavage of Ac-DEVD-pNA results in the release of p-nitroaniline and Ac-DEVD. The release of p-nitroaniline can be quantified spectrophotometrically, which allows the measurement of caspase-3 activity.
Effets Biochimiques Et Physiologiques
Ac-DEVD-pNA has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3. Additionally, Ac-DEVD-pNA has been shown to have anti-inflammatory effects by inhibiting the activity of caspase-1, another protease enzyme that plays a crucial role in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Ac-DEVD-pNA has several advantages for lab experiments. It is a highly specific substrate for caspase-3, which allows the measurement of caspase-3 activity in various cellular processes. Additionally, Ac-DEVD-pNA is stable and easy to use, which makes it an ideal substrate for high-throughput screening assays.
However, Ac-DEVD-pNA has some limitations for lab experiments. It is a synthetic substrate, which may not accurately reflect the physiological conditions in vivo. Additionally, the hydrolysis of Ac-DEVD-pNA by caspase-3 is irreversible, which limits the measurement of caspase-3 activity over time.
Orientations Futures
There are several future directions for the use of Ac-DEVD-pNA in scientific research. One potential direction is the development of novel inhibitors of caspase-3 using Ac-DEVD-pNA as a substrate. Additionally, Ac-DEVD-pNA can be used to study the role of caspase-3 in various cellular processes, including cancer, neurodegenerative diseases, and inflammation. Finally, the use of Ac-DEVD-pNA in high-throughput screening assays can be expanded to identify novel compounds that modulate caspase-3 activity.
Méthodes De Synthèse
The synthesis of Ac-DEVD-pNA involves the condensation of N-acetylaspartic acid with N-carbobenzyloxy-L-glutamic acid α-tert-butyl ester. The resulting compound is then treated with thionyl chloride and sodium azide to obtain N-acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid 4-nitroanilide. Further, the compound is treated with 1-(2-chlorophenyl)-3-(4-nitrophenyl)thiourea and triethylamine to obtain Ac-DEVD-pNA.
Applications De Recherche Scientifique
Ac-DEVD-pNA is widely used in scientific research as a substrate for caspase-3. Caspase-3 is a protease enzyme that plays a crucial role in apoptosis or programmed cell death. The activity of caspase-3 is measured by the hydrolysis of Ac-DEVD-pNA into p-nitroaniline and Ac-DEVD, which can be quantified spectrophotometrically. Ac-DEVD-pNA is used to study the activation and inhibition of caspase-3 in various cellular processes, including cancer, neurodegenerative diseases, and inflammation.
Propriétés
Numéro CAS |
115887-23-5 |
|---|---|
Nom du produit |
2-(N-Acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate |
Formule moléculaire |
C20H27ClNO4S- |
Poids moléculaire |
414 g/mol |
Nom IUPAC |
2-acetamido-3-[1-(2-chlorophenyl)-3-oxononyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C20H28ClNO4S/c1-3-4-5-6-9-15(24)12-19(16-10-7-8-11-17(16)21)27-13-18(20(25)26)22-14(2)23/h7-8,10-11,18-19H,3-6,9,12-13H2,1-2H3,(H,22,23)(H,25,26) |
Clé InChI |
QSKPZKQBDISPJO-UHFFFAOYSA-M |
SMILES |
CCCCCCC(=O)CC(C1=CC=CC=C1Cl)SCC(C(=O)O)NC(=O)C |
SMILES canonique |
CCCCCCC(=O)CC(C1=CC=CC=C1Cl)SCC(C(=O)[O-])NC(=O)C |
Synonymes |
2-(N-acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate AACPONTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



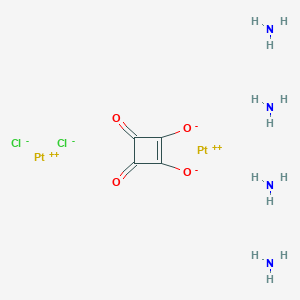
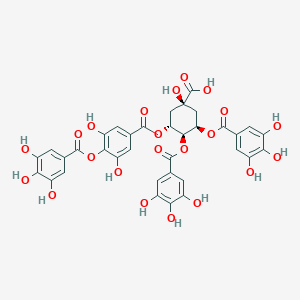
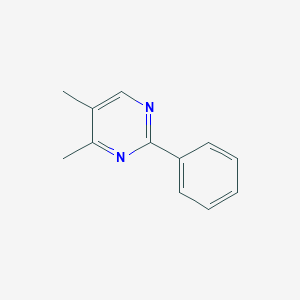
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B38780.png)
![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid](/img/structure/B38782.png)
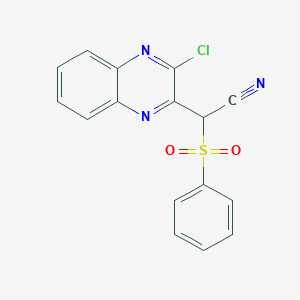
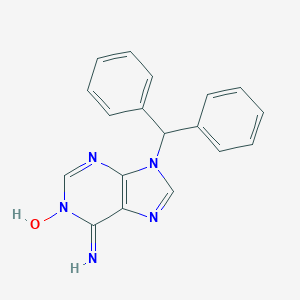
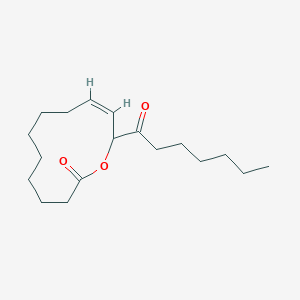
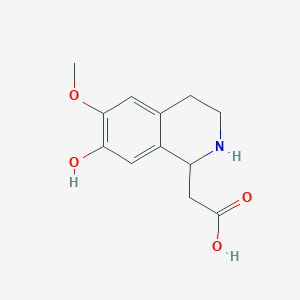
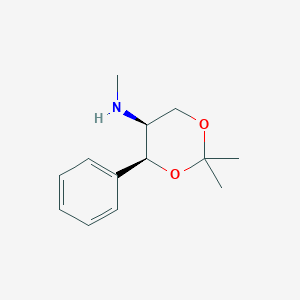
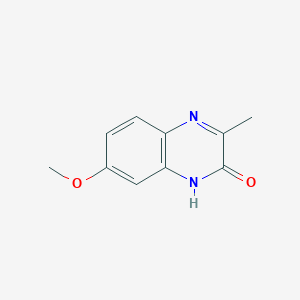
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)
